REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:11])[c:4]([CH2:8][C:9]#[N:10])[cH:5][cH:6][cH:7]1.[CH3:12][S:13]([CH3:14])=[O:15].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[CH3:31][C:32](=[O:33])[OH:34].[Cl:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][Cl:24].[H-:16].[Na+:17]>>[Br:1][c:2]1[c:3]([F:11])[c:4]([C:8]2([C:9]#[N:10])[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cccc(Br)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCOCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#CC1(c2cccc(Br)c2F)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |